molecular formula C18H19FN2O B5604087 N-cyclohexyl-4-fluoro-N-2-pyridinylbenzamide

N-cyclohexyl-4-fluoro-N-2-pyridinylbenzamide

Cat. No. B5604087
M. Wt: 298.4 g/mol
InChI Key: UEQQLASZGCVEPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-4-fluoro-N-2-pyridinylbenzamide, such as N-cyclohexyl-2-nitrobenzamide, involves multi-step chemical reactions, including nucleophilic substitution reactions and ester hydrolysis, demonstrating a high-yield method for producing these compounds (Zhou et al., 2021). Furthermore, the synthesis of 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a photoaffinity analog of an influenza fusion inhibitor, showcases the complexity and versatility of synthesizing benzamide derivatives with specific functional groups (Dischino et al., 1999).

Molecular Structure Analysis

The crystal structure analysis of N-cyclohexyl-2-nitrobenzamide provides insight into its molecular configuration, revealing that it crystallizes in the monoclinic space group P21/n, with specific cell parameters and a crystal packing stabilized by N–H⋯O hydrogen bonds (Saeed et al., 2010).

Chemical Reactions and Properties

The photoreaction of 2-halo-N-pyridinylbenzamide highlights the compound's ability to undergo photocyclized reactions, leading to the formation of benzo[c]naphthyridinones under specific conditions, suggesting the versatility of N-pyridinylbenzamide derivatives in chemical transformations (Park et al., 2001).

Scientific Research Applications

PET Imaging of Serotonin 1A Receptors

N-cyclohexyl-4-fluoro-N-2-pyridinylbenzamide derivatives, such as 18F-Mefway, have been evaluated for their potential in PET imaging, specifically for quantifying 5-HT1A receptors in humans. This research aims to improve the imaging of serotonin receptors, which is crucial for studying various neurological conditions. Although 18F-Mefway demonstrated lower distribution volume ratios (DVR) and a greater overestimation bias in comparison to 18F-FCWAY, its resistance to in vivo defluorination presents a significant advantage, eliminating the need for a defluorination inhibitor. This characteristic potentially makes 18F-Mefway a promising PET radioligand for imaging 5-HT1A receptors in the human brain (Choi et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, for example, if it binds to a particular receptor or inhibits a specific enzyme .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This can include looking at the compound’s LD50 (the lethal dose for 50% of subjects), its potential for causing irritation or sensitization, and its long-term effects such as carcinogenicity .

properties

IUPAC Name

N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-15-11-9-14(10-12-15)18(22)21(16-6-2-1-3-7-16)17-8-4-5-13-20-17/h4-5,8-13,16H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQQLASZGCVEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326854
Record name N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

380189-42-4
Record name N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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